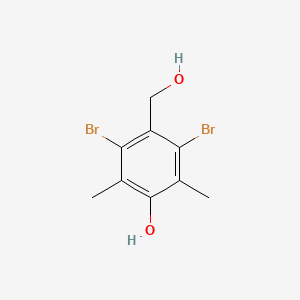![molecular formula C30H23NO10 B14294052 2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid CAS No. 127003-55-8](/img/structure/B14294052.png)
2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid is a complex organic compound with a unique heptacyclic structure. This compound is characterized by multiple hydroxyl groups, a methoxy group, and a carboxylic acid group, making it a highly functionalized molecule. Its intricate structure and diverse functional groups make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid involves multiple steps, including cyclization, hydroxylation, and methoxylation reactions. The starting materials typically include simpler organic compounds that undergo a series of transformations under specific conditions, such as the presence of catalysts, controlled temperatures, and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a model molecule to study complex reaction mechanisms and the behavior of multifunctional organic compounds. Its unique structure makes it an ideal candidate for exploring stereochemistry and conformational analysis.
Biology
In biological research, the compound’s interactions with enzymes and other biomolecules are of interest. It can serve as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine
The compound’s potential therapeutic properties are being investigated, particularly its ability to interact with specific molecular targets in the body. Its complex structure may offer unique binding properties that could be harnessed for drug development.
Industry
In the industrial sector, the compound’s functional groups make it a valuable intermediate in the synthesis of other complex molecules. It can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of chemical bonds, including hydrogen bonds, ionic interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid: This compound shares a similar heptacyclic structure but may differ in the position or number of functional groups.
This compound: Another similar compound with slight variations in the functional groups or ring structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the heptacyclic framework. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
127003-55-8 |
|---|---|
Fórmula molecular |
C30H23NO10 |
Peso molecular |
557.5 g/mol |
Nombre IUPAC |
2,3,20,23,27-pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid |
InChI |
InChI=1S/C30H23NO10/c1-10-17(28(37)38)26(41-2)22-11-5-3-4-6-12(11)27-29(10,39)30(22,40)13-9-16(34)20-21(23(13)31-27)25(36)19-15(33)8-7-14(32)18(19)24(20)35/h3-10,22,27,31-34,39-40H,1-2H3,(H,37,38) |
Clave InChI |
MVFMCLCLCJFTPK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




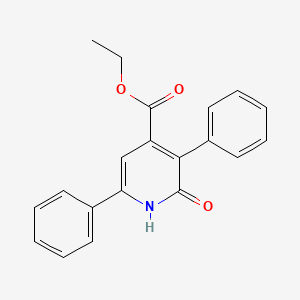
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
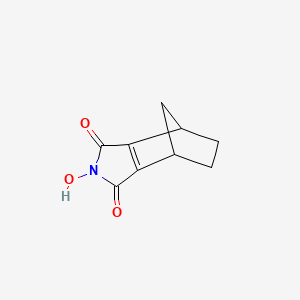
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)


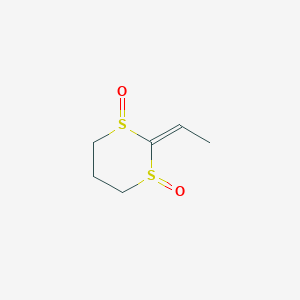
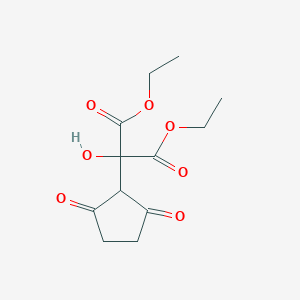
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
